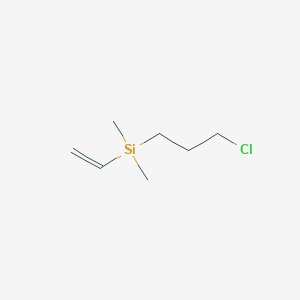

3-Chloropropydimethylvinylsilane

Description

Evolution and Significance of Organosilicon Compounds in Chemical Science

The inception of organosilicon chemistry can be traced back to 1863 when Charles Friedel and James Crafts first synthesized an organochlorosilane. wikipedia.org This breakthrough laid the groundwork for future explorations into the unique properties of these compounds. sbfchem.comsbfchem.com In the early 20th century, Frederic Kipping's extensive research significantly advanced the field, leading to the synthesis of a wide array of organosilicon compounds and the introduction of the term "silicone." wikipedia.orgsbfchem.com His work with Grignard reagents to create alkylsilanes and arylsilanes was particularly noteworthy. wikipedia.orgrichsilicone.com

The commercial and industrial significance of organosilicon compounds surged with the development of the Müller-Rochow process in 1945 by Eugene G. Rochow, which enabled large-scale production of chlorosilanes. wikipedia.orglkouniv.ac.in This development paved the way for the widespread use of silicones—polymers known for their high thermal stability, water repellency, and electrical insulation. sbfchem.com

Today, organosilicon compounds are integral to a vast range of commercial products and industrial processes. wikipedia.org They are found in everyday items like sealants, adhesives, and coatings, as well as in more specialized applications such as agricultural adjuvants, and materials for the electronics and aerospace industries. wikipedia.orgsbfchem.comresearchgate.net Their unique properties, including flexibility, thermal stability, and biocompatibility, have also led to their use in the medical and pharmaceutical fields for applications like medical adhesives, prosthetics, and drug delivery systems. researchgate.netcfsilicones.comzmsilane.com The continuous research and development in this area underscore the ever-expanding importance of organosilicon chemistry in contemporary science and technology. sbfchem.comresearchgate.net

Classification and Structural Features of Vinylsilanes

Vinylsilanes are a specific class of organosilicon compounds characterized by the presence of a vinyl group (-CH=CH₂) directly bonded to a silicon atom. chinacouplingagents.comwikipedia.org This structural feature imparts unique reactivity and properties that make them valuable in various chemical applications. chinacouplingagents.com The parent compound of this class is vinylsilane (CH₂=CHSiH₃), a colorless gas primarily of theoretical interest. wikipedia.org

The classification of vinylsilanes is generally based on the other substituents attached to the silicon atom. chinacouplingagents.comcouplingagentses.com These substituents significantly influence the compound's physical and chemical properties, as well as its specific applications. chinacouplingagents.com Common classes include:

Vinylalkoxysilanes: These compounds, such as vinyltrimethoxysilane (B1682223) (VTMS) and vinyltriethoxysilane (B1683064) (VTES), contain one or more alkoxy groups (-OR) on the silicon atom. chinacouplingagents.com They are widely used as coupling agents and crosslinking agents. chinacouplingagents.comwikipedia.org

Vinylchlorosilanes: These feature one or more chlorine atoms attached to the silicon and are often used as intermediates in the synthesis of other organosilicon compounds.

Vinylaminosilanes: Containing amino groups, these are utilized as functional additives to enhance properties like adhesion and resistance in coatings and sealants. chinacouplingagents.com

Hetero-functional vinylsilanes: This class includes vinylsilanes with multiple types of reactive functional groups, allowing for more complex chemical transformations and applications. chinacouplingagents.com

Structurally, the vinyl group in vinylsilanes allows for electrophilic substitution reactions where the silicon group stabilizes the intermediate carbocation, leading to regio- and stereoselective formation of alkenes. chemtube3d.com The bond between the carbon and silicon atoms is a key feature, and its interaction with the adjacent double bond dictates the compound's reactivity. chemtube3d.com

Position of 3-Chloropropyldimethylvinylsilane (B14752810) within Organosilicon Reagents and Monomers

3-Chloropropyldimethylvinylsilane holds a distinct position within the broader family of organosilicon compounds as a bifunctional reagent and monomer. chemicalbook.com Its structure incorporates both a reactive vinyl group and a chloroalkyl group, making it a versatile building block in organic and polymer synthesis.

As an organosilicon reagent, 3-Chloropropyldimethylvinylsilane can participate in a variety of chemical transformations. The vinyl group allows for reactions such as polymerization and hydrosilylation, while the chloropropyl group can undergo nucleophilic substitution reactions. This dual reactivity makes it a valuable intermediate for the synthesis of more complex organosilicon compounds and for modifying organic molecules.

In the context of monomers, 3-Chloropropyldimethylvinylsilane can be used in polymerization reactions to introduce both vinyl and chloroalkyl functionalities into a polymer chain. This is particularly useful for creating polymers with specific properties or for subsequent modification of the polymer. For example, it can be copolymerized with other monomers to create materials with tailored characteristics for applications in adhesives, sealants, and coatings. sisib.biz Its role as a coupling agent is also significant, where it can bridge organic polymers and inorganic materials, enhancing the performance of composite materials. chinacouplingagents.comsisib.biz

The following table provides a summary of key information for the compounds mentioned:

| Compound Name | CAS Number | Molecular Formula |

| 3-Chloropropyldimethylvinylsilane | 88820-71-7 | C7H15ClSi |

| Tetraethylsilane | 631-36-7 | C8H20Si |

| Vinyltrimethoxysilane | 2768-02-7 | C5H12O3Si |

| Vinyltriethoxysilane | 78-08-0 | C8H18O3Si |

| Vinylsilane | 7291-09-0 | C2H6Si |

Structure

3D Structure

Properties

IUPAC Name |

3-chloropropyl-ethenyl-dimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15ClSi/c1-4-9(2,3)7-5-6-8/h4H,1,5-7H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJBRUWBYARXTCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CCCCl)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Chloropropyldimethylvinylsilane and Its Derivatives

Precursor Synthesis and Halogenation Reactions

The preparation of 3-chloropropyldimethylvinylsilane (B14752810) often begins with the synthesis of appropriate precursors, which are then subjected to halogenation and the introduction of the vinylsilane moiety.

Synthesis of Halogenated Alkyl Intermediates

A crucial step in a multi-step synthesis is the creation of a halogenated alkyl intermediate. Halogenation reactions involve the replacement of hydrogen atoms with halogen atoms (fluorine, chlorine, bromine, or iodine) in an organic compound. mt.com The reactivity of halogens decreases down the group, with fluorine being the most reactive and iodine the least. mt.com

The choice of halogenating agent and reaction conditions depends on the substrate. For instance, saturated hydrocarbons typically undergo free-radical halogenation, while unsaturated compounds react via addition reactions. Aromatic compounds, on the other hand, are halogenated through electrophilic substitution, often requiring a Lewis acid catalyst like aluminum chloride (AlCl3) to enhance the electrophilicity of the halogen. mt.com In the context of silane (B1218182) chemistry, halogenated silanes can be prepared by reacting a silane with a halogenating agent in a suitable solvent, such as a chlorinated hydrocarbon. google.com

Introduction of Vinylsilane Moieties

Vinylsilanes are organosilicon compounds containing a vinyl group directly attached to the silicon atom. wikipedia.org They are important synthetic intermediates due to the stabilizing effect of the silicon atom on adjacent carbocations, which allows for regioselective electrophilic substitution reactions. nih.gov

Several methods exist for introducing a vinylsilane moiety. organic-chemistry.org A common approach is the hydrosilylation of alkynes, where a hydrosilane adds across the carbon-carbon triple bond. wikipedia.org Another widely used method involves the reaction of chlorosilanes with vinyl-containing organometallic reagents, such as vinyllithium (B1195746) or vinyl Grignard reagents. wikipedia.org Dehydrogenative silylation also presents a viable route to vinylsilanes. wikipedia.org The choice of method often depends on the desired substitution pattern and the functional group tolerance of the starting materials.

Direct Synthesis Routes to 3-Chloropropyldimethylvinylsilane

Direct synthesis routes offer a more streamlined approach to 3-chloropropyldimethylvinylsilane by combining the key structural elements in a single or a few steps.

Hydrosilylation-Based Approaches

Hydrosilylation is a powerful and widely utilized reaction in organosilicon chemistry. It involves the addition of a silicon-hydrogen bond across a carbon-carbon double or triple bond, typically catalyzed by a transition metal complex. scirp.orgmdpi.com This method is particularly relevant for the synthesis of 3-chloropropyldimethylvinylsilane through the reaction of allyl chloride with a suitable dimethylvinylsilane (B99674) precursor.

Platinum-based catalysts are the most common and effective catalysts for hydrosilylation reactions. scirp.orgmdpi.com Speier's catalyst (H2PtCl6) and Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex) are two of the most frequently used industrial catalysts due to their high activity. mdpi.comnih.gov However, a significant drawback of many platinum catalysts is their limited functional group compatibility, which can be problematic in the hydrosilylation of substrates like allyl chloride. nih.govnih.gov This can lead to side reactions and reduced selectivity for the desired product. nih.gov

Research has focused on developing more selective and robust catalytic systems. For example, rhodium(I) catalysts, such as [RhCl(dppbzF)]2, have shown significantly improved efficiency and selectivity (over 99%) in the hydrosilylation of allyl chloride with trichlorosilane (B8805176) to produce trichloro(3-chloropropyl)silane, a related and industrially important compound. nih.govnih.govdntb.gov.uaresearchgate.net The choice of ligands on the metal center plays a crucial role in tuning the catalyst's activity and selectivity. nih.gov

The table below summarizes the performance of different catalysts in the hydrosilylation of allyl chloride.

| Catalyst | Reactant | Product | Yield (%) | Selectivity (%) | Reference |

| Speier's Catalyst | Allyl chloride, HSiCl3 | Trichloro(3-chloropropyl)silane | 20 | Low | nih.gov |

| Karstedt's Catalyst | Allyl chloride, HSiCl3 | Trichloro(3-chloropropyl)silane | 15 | Low | nih.gov |

| [RhCl(dppbzF)]2 | Allyl chloride, HSiCl3 | Trichloro(3-chloropropyl)silane | >95 | >99 | nih.gov |

Organometallic Reagent-Mediated Synthesis (e.g., Grignard-type reactions)

Grignard reagents, with the general formula RMgX, are powerful nucleophiles used to form new carbon-carbon bonds. masterorganicchemistry.com In the context of silane synthesis, Grignard reagents can react with chlorosilanes to displace the chloride and form a silicon-carbon bond. gelest.com For the synthesis of 3-chloropropyldimethylvinylsilane, a Grignard reagent derived from 3-chloropropene could theoretically react with a dimethylvinylchlorosilane.

The general protocol for Grignard reactions with silanes can involve either adding the silane to the Grignard reagent (normal addition), which is preferred for complete substitution, or adding the Grignard reagent to the silane (reverse addition) for partial substitution. gelest.com The choice of solvent is also critical, with tetrahydrofuran (B95107) (THF) generally promoting faster substitution than diethyl ether. gelest.com

However, the use of Grignard reagents in silane chemistry has been largely superseded by more efficient methods like direct processes and hydrosilylation, primarily due to challenges in achieving clean, partial substitution. gelest.com

Alternative Synthetic Pathways and Process Optimization

While traditional methods for synthesizing compounds like 3-Chloropropyldimethylvinylsilane are established, the pursuit of more efficient and sustainable synthetic routes is a constant endeavor in chemical research. Process optimization is a critical aspect of industrial chemistry, aiming to maximize product yield and purity while minimizing costs, reaction times, and environmental impact. researchgate.net

Key parameters often targeted for optimization include:

Temperature and Time: Adjusting reaction temperature and duration can significantly influence reaction kinetics and selectivity. researchgate.net

Concentration of Reactants: The molar ratio of starting materials can dictate the formation of the desired product over side products. researchgate.net

Solvent and Catalyst Systems: The choice of solvent and catalyst can dramatically affect reaction rates and pathways.

Work-up and Purification Procedures: Efficient extraction, washing, and recrystallization steps are crucial for isolating the final product in high purity. researchgate.net

For instance, in the synthesis of other complex molecules, studies have shown that careful control of parameters like the rate of addition of anti-solvents and agitation speed during crystallization can significantly improve the particle size and quality of the final product. researchgate.net Similar principles can be applied to the synthesis of silylated compounds to enhance process efficiency. The development of integrated process routes, as seen in the production of vinyl chloride monomer, highlights the importance of energy optimization and sustainability in modern chemical manufacturing, which could serve as a model for optimizing organosilane production. researchgate.net

A hypothetical optimization study for the synthesis of 3-Chloropropyldimethylvinylsilane might involve a Design of Experiments (DoE) approach to systematically investigate the effects of various parameters.

Table 1: Hypothetical Parameters for Process Optimization of 3-Chloropropyldimethylvinylsilane Synthesis

| Parameter | Range Investigated | Optimal Condition (Hypothetical) | Expected Outcome |

| Reaction Temperature | 50-90°C | 75°C | Maximized yield, minimized side reactions |

| Molar Ratio (Allyl Chloride:Dimethylvinylsilane) | 1:1 to 1:1.5 | 1:1.2 | High conversion of starting material |

| Catalyst Concentration | 0.01-0.1 mol% | 0.05 mol% | Efficient reaction rate |

| Reaction Time | 2-8 hours | 4 hours | Complete reaction, minimal degradation |

Functional Group Transformations from 3-Chloropropyldimethylvinylsilane

The chloro group in 3-Chloropropyldimethylvinylsilane is a versatile handle for a variety of functional group interconversions, allowing for the synthesis of a wide range of valuable organosilane derivatives. researchgate.netyoutube.com

Conversion to 3-Iodopropyldimethylvinylsilane

The transformation of the chloropropyl group to an iodopropyl group is a classic Finkelstein reaction. This nucleophilic substitution involves treating 3-Chloropropyldimethylvinylsilane with an iodide salt, typically sodium iodide (NaI), in a suitable solvent like acetone. The equilibrium is driven towards the product by the low solubility of sodium chloride in acetone, which precipitates out of the reaction mixture.

Reaction Scheme: (CH2=CH)Si(CH3)2(CH2)3Cl + NaI → (CH2=CH)Si(CH3)2(CH2)3I + NaCl(s)

This conversion is significant as the resulting iodopropyl derivative is generally more reactive towards nucleophiles than its chloro counterpart, making it a more versatile intermediate for further synthetic modifications.

Conversion to 3-Hydroxypropyldimethylvinylsilane

The synthesis of 3-Hydroxypropyldimethylvinylsilane from 3-Chloropropyldimethylvinylsilane can be achieved through a nucleophilic substitution reaction with a hydroxide (B78521) source. A common method involves reacting the chlorosilane with an aqueous solution of a base, such as sodium hydroxide. To improve the miscibility of the organic silane and the aqueous nucleophile, a phase-transfer catalyst or a co-solvent system may be employed.

Alternatively, a two-step process can be utilized where the chlorosilane is first converted to an acetate (B1210297) ester by reaction with a salt like potassium acetate, followed by hydrolysis of the ester to the desired alcohol. This can sometimes offer better control and higher yields.

Reaction Scheme (Direct Hydrolysis): (CH2=CH)Si(CH3)2(CH2)3Cl + NaOH(aq) → (CH2=CH)Si(CH3)2(CH2)3OH + NaCl(aq)

Table 2: Summary of Functional Group Transformations

| Starting Material | Reagents | Product | Reaction Type |

| 3-Chloropropyldimethylvinylsilane | Sodium Iodide (NaI) in Acetone | 3-Iodopropyldimethylvinylsilane | Finkelstein Reaction |

| 3-Chloropropyldimethylvinylsilane | Sodium Hydroxide (NaOH) in Water/Co-solvent | 3-Hydroxypropyldimethylvinylsilane | Nucleophilic Substitution |

Analytical and Characterization Techniques in Organosilane Synthesis

A suite of analytical techniques is essential for monitoring the progress of organosilane synthesis, confirming the structure of the products, and assessing their purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of organosilanes. impactanalytical.com 1H NMR provides information about the number and types of protons in the molecule. 13C NMR offers insights into the carbon skeleton. Crucially for organosilanes, 29Si NMR is highly diagnostic, with the chemical shift of the silicon atom being sensitive to its local chemical environment. nih.govresearchgate.netnih.gov This allows for the clear differentiation between starting materials, intermediates, and final products. For instance, the conversion of a chlorosilane to a silanol (B1196071) results in a distinct upfield or downfield shift in the 29Si NMR spectrum. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is invaluable for identifying the functional groups present in a molecule. tandfonline.comtandfonline.comtaylorfrancis.com In the context of 3-Chloropropyldimethylvinylsilane and its derivatives, specific vibrational bands can be monitored to follow the reaction. For example, the disappearance of the C-Cl stretching vibration and the appearance of a broad O-H stretching band would indicate the successful conversion of 3-Chloropropyldimethylvinylsilane to 3-Hydroxypropyldimethylvinylsilane. The presence of Si-C and Si-O bonds also gives rise to characteristic absorption bands in the IR spectrum. gelest.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive technique used for separating and identifying volatile compounds. nih.govrsc.orggcms.czresearchgate.netmdpi.com In organosilane synthesis, GC can be used to monitor the purity of the reaction mixture over time, showing the consumption of reactants and the formation of products. The mass spectrometer provides molecular weight information and fragmentation patterns, which act as a "fingerprint" for the compound, aiding in its definitive identification. nih.gov This technique is particularly useful for detecting and quantifying trace impurities in the final product. gcms.cz

X-ray Photoelectron Spectroscopy (XPS) and Total Reflection X-ray Fluorescence (TXRF): For applications involving surface functionalization with organosilanes, techniques like XPS and TXRF are employed to analyze the composition and thickness of the deposited silane layers. acs.org XPS can identify and quantify the different silicon species present, such as the silicon in the substrate and the silicon in the organosilane layer. acs.org TXRF can provide a reference-free, absolute quantification of the surface density of the silane molecules. acs.org

Table 3: Key Analytical Techniques and Their Applications in Organosilane Characterization

| Technique | Information Provided | Application in Organosilane Synthesis |

| NMR Spectroscopy (¹H, ¹³C, ²⁹Si) | Detailed molecular structure, connectivity of atoms. impactanalytical.com | Structure elucidation of products, confirmation of functional group transformation. nih.govresearchgate.net |

| FTIR Spectroscopy | Presence of specific functional groups. tandfonline.comtandfonline.comtaylorfrancis.comgelest.com | Monitoring reaction progress by observing changes in characteristic vibrational bands (e.g., C-Cl, O-H). |

| GC-MS | Separation of volatile components and their mass-to-charge ratio. nih.govrsc.orggcms.cz | Purity assessment, identification of products and byproducts, reaction monitoring. researchgate.netmdpi.com |

| XPS and TXRF | Elemental composition and chemical state of surfaces. acs.org | Characterization of organosilane monolayers on substrates. acs.org |

Reactivity and Chemical Transformations of 3 Chloropropyldimethylvinylsilane

Reactivity of the Vinyl Group in 3-Chloropropyldimethylvinylsilane (B14752810)

The carbon-carbon double bond of the vinyl group is susceptible to various addition reactions.

Addition Reactions to the Vinyl Moiety

The vinyl group readily undergoes addition reactions, a common transformation for alkenes. One of the most significant of these is hydrosilylation, where a silicon-hydride bond adds across the double bond. This reaction is typically catalyzed by platinum complexes and is a cornerstone of silicone chemistry, enabling the formation of silicone polymers and networks.

Another important class of reactions is the thiol-ene reaction, a type of Michael addition, where a thiol adds across the vinyl group. This reaction can proceed via either a radical or a base-catalyzed mechanism and is known for its high efficiency and orthogonality, meaning it does not interfere with other functional groups.

Radical additions to the vinyl group can also be initiated using various radical initiators. These reactions allow for the introduction of a wide range of functional groups onto the silicon atom.

Olefin Exchange Reactions

The vinyl group of 3-chloropropyldimethylvinylsilane can participate in olefin metathesis reactions. This powerful carbon-carbon bond-forming reaction, often catalyzed by ruthenium or molybdenum complexes, allows for the exchange of substituents between different olefins. Ethenolysis, a specific type of olefin metathesis where one of the reactants is ethylene, can be used to shorten the vinyl group to a smaller alkene.

Reactivity of the Chloropropyl Group

The chlorine atom at the terminus of the propyl chain is a good leaving group, making this part of the molecule susceptible to nucleophilic attack.

Nucleophilic Substitution Reactions

The carbon-chlorine bond in the chloropropyl group is polarized, with the carbon atom being electrophilic. libretexts.org This makes it a prime target for nucleophiles. libretexts.org These reactions are fundamental in organic chemistry and can proceed through two primary mechanisms: SN1 and SN2. masterorganicchemistry.comlibretexts.org The specific mechanism depends on factors such as the strength of the nucleophile, the solvent, and the structure of the substrate. youtube.com In the case of the primary alkyl halide in 3-chloropropyldimethylvinylsilane, the SN2 mechanism is generally favored. youtube.com

A common application of this reactivity is the quaternization of amines. Tertiary amines can react with the chloropropyl group to form quaternary ammonium (B1175870) salts. These salts are useful as phase-transfer catalysts, disinfectants, and in the preparation of ion-exchange resins.

Other nucleophiles, such as azides, cyanides, and thiolates, can also displace the chloride ion to introduce new functionalities. researchgate.net For example, reaction with sodium azide (B81097) yields an azidopropyl-functionalized silane (B1218182), which can be further transformed via click chemistry or reduced to an amine.

| Nucleophile | Reagent | Product Functional Group |

| Amine | R₃N | Quaternary Ammonium Salt |

| Azide | NaN₃ | Azide |

| Cyanide | NaCN | Nitrile |

| Thiolate | RSH | Thioether |

Reactions Involving Halogen Atom Activation

The chlorine atom can be activated to participate in other types of reactions. For instance, in the presence of a magnesium metal, a Grignard reagent can be formed. This powerful organometallic reagent can then react with a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds.

Transformations at the Silicon Center

While the vinyl and chloropropyl groups are the primary sites of reactivity, transformations can also occur at the silicon center. The silicon-carbon bonds can be cleaved under certain conditions, although they are generally quite stable. Strong acids or bases, as well as certain Lewis acids, can promote the cleavage of the Si-C bond. The silicon-methyl bonds are generally more robust than the silicon-vinyl or silicon-propyl bonds.

Polymerization Science: Elucidating the Role of 3 Chloropropyldimethylvinylsilane

Mechanism of Polymerization Involving 3-Chloropropyldimethylvinylsilane (B14752810)

The polymerization of 3-Chloropropyldimethylvinylsilane primarily proceeds through the vinyl group via chain-growth mechanisms. The presence of the silicon atom and the electron-withdrawing chloropropyl group influences the reactivity of the vinyl group in different polymerization types.

Chain-growth polymerization involves the sequential addition of monomer units to a growing polymer chain, which contains a reactive center. mdpi.com This process consists of initiation, propagation, and termination steps. rsc.org For 3-Chloropropyldimethylvinylsilane, the primary site of polymerization is the carbon-carbon double bond of the vinyl group. mdpi.com

Free radical polymerization is a common method for polymerizing vinyl monomers. mdpi.comrsc.org The process is initiated by a free radical species, which attacks the vinyl group of 3-Chloropropyldimethylvinylsilane, creating a new radical center on the monomer. This new radical then propagates by adding to another monomer molecule. Termination of the growing polymer chain typically occurs through combination or disproportionation of two radical chains. mdpi.com

The general mechanism for the free radical polymerization of 3-Chloropropyldimethylvinylsilane is as follows:

Initiation: A radical initiator (e.g., AIBN, benzoyl peroxide) decomposes to form primary radicals (I•). These radicals add to the vinyl group of the monomer to form a monomer radical.

Propagation: The monomer radical adds to subsequent monomer molecules, rapidly increasing the chain length.

Termination: The growth of the polymer chain is halted, typically by the reaction of two growing chains. mdpi.com

While specific studies on the free radical polymerization of 3-Chloropropyldimethylvinylsilane are not extensively documented, the polymerization of other functionalized vinyl monomers, such as vinyl esters and methyl methacrylate (B99206), is well-established. researchgate.netacs.org The presence of the silyl (B83357) group may influence the reactivity of the vinyl monomer.

Ionic polymerization is a type of chain-growth polymerization where the active center is an ion or an ion pair. uni-bayreuth.deacs.org Depending on the charge of the growing chain end, it can be classified as either cationic or anionic.

Cationic Polymerization: This method is suitable for monomers with electron-donating substituents that can stabilize a carbocationic active center. acs.org The vinyl group of 3-Chloropropyldimethylvinylsilane can be susceptible to cationic polymerization initiated by strong acids or Lewis acids. acs.orgnih.gov The initiation involves the protonation of the vinyl group to form a carbocation, which then propagates by adding to other monomer units. The electron-donating nature of the dimethylsilyl group can help to stabilize the propagating carbocation.

Anionic Polymerization: Anionic polymerization is effective for monomers with electron-withdrawing groups that can stabilize a carbanionic active center. youtube.com The polymerization is initiated by a nucleophile, such as an organolithium compound. youtube.com While the silicon atom can influence the electron density of the vinyl group, the presence of the electrophilic chloropropyl group in 3-Chloropropyldimethylvinylsilane could potentially lead to side reactions with the anionic initiator or the propagating carbanion, complicating the polymerization process. The anionic polymerization of other vinylsilanes, such as (4-vinylphenyl)dimethylsilane, has been successfully demonstrated, leading to living polymers with controlled molecular weights. uni-bayreuth.de

Coordination polymerization utilizes transition metal catalysts, such as Ziegler-Natta or metallocene catalysts, to achieve high control over the polymer's structure, including stereoregularity. researchgate.netrsc.org This method is widely used for the polymerization of α-olefins and can also be applied to some polar vinyl monomers. The mechanism involves the coordination of the monomer to the metal center, followed by insertion into the growing polymer chain. rsc.org

For 3-Chloropropyldimethylvinylsilane, coordination polymerization could potentially lead to the formation of stereoregular polymers (isotactic or syndiotactic), which would significantly impact the physical properties of the resulting material compared to the atactic polymers typically produced by free radical polymerization. rsc.org The development of catalysts tolerant to the polar chloro- group is a key consideration for the successful coordination polymerization of this monomer.

Ring-opening polymerization (ROP) is the primary method for synthesizing high molecular weight polysiloxanes, which have a backbone of repeating silicon-oxygen (Si-O) units. youtube.com This type of polymerization involves the cleavage of Si-O bonds in cyclic siloxane monomers, such as octamethylcyclotetrasiloxane (B44751) (D4).

It is important to note that 3-Chloropropyldimethylvinylsilane, being a vinyl monomer, does not undergo ring-opening polymerization in the same manner as cyclic siloxanes. Its polymerization occurs through the vinyl group. However, the resulting poly(3-chloropropyldimethylvinylsilane) contains silicon atoms in its side chains. Under specific conditions, such as hydrolysis of the chloropropyl group to a hydroxyl group followed by condensation, or other post-polymerization modifications, it might be possible to form siloxane cross-links between polymer chains. This is distinct from the formation of a linear polysiloxane backbone via ROP. youtube.com

The synthesis of polymers with a siloxane backbone and vinyl side groups is typically achieved through the ring-opening polymerization of vinyl-substituted cyclosiloxanes, like pentavinylpentamethylcyclopentasiloxane (V5D5). youtube.com

Chain-Growth Polymerization Pathways

3-Chloropropyldimethylvinylsilane as a Monomer in Homopolymerization

Homopolymerization refers to the polymerization of a single type of monomer. While extensive research on the homopolymerization of 3-Chloropropyldimethylvinylsilane is limited in publicly available literature, its chemical structure allows for theoretical consideration of its behavior in such reactions. The resulting polymer, poly(3-chloropropyldimethylvinylsilane), would possess a hydrocarbon backbone with pendant chloropropyldimethylsilyl groups.

The properties of the homopolymer would be highly dependent on the polymerization method used, which dictates the polymer's molecular weight, molecular weight distribution, and tacticity.

Interactive Table: Theoretical Outcomes of 3-Chloropropyldimethylvinylsilane Homopolymerization

| Polymerization Method | Expected Polymer Structure | Key Features and Considerations |

| Free Radical | Atactic poly(3-chloropropyldimethylvinylsilane) | Broad molecular weight distribution is common. Side reactions involving the chloropropyl group are possible. |

| Cationic | Potentially more regular structure than free radical | The electron-donating silyl group can stabilize the propagating cation. Control over termination and chain transfer is crucial. |

| Anionic | Potentially well-defined polymer with narrow molecular weight distribution | The chloropropyl group may undergo nucleophilic attack by the initiator or propagating anion, leading to side reactions and termination. |

| Coordination | Stereoregular (isotactic or syndiotactic) poly(3-chloropropyldimethylvinylsilane) | Requires a catalyst tolerant to the chloro- functional group. Can lead to polymers with enhanced thermal and mechanical properties. |

Copolymerization Studies with Other Monomers

The bifunctional nature of 3-Chloropropyldimethylvinylsilane allows for its integration into polymer chains through its vinyl group, while the chloropropyl group remains available for subsequent chemical transformations. This makes it a valuable comonomer in various copolymerization reactions.

Block copolymers, polymers consisting of two or more distinct polymer chains linked together, can be synthesized using various techniques. Living polymerization methods are often employed to create well-defined block structures. rsc.org The incorporation of functional monomers is a key strategy for designing block copolymers with tailored properties.

One documented application involves the use of 3-Chloropropyldimethylvinylsilane to create functional macroinitiators for subsequent block copolymerization. Research has demonstrated the synthesis and characterization of this silane (B1218182), which can then be used to introduce vinyl functionality onto other polymers, such as poly(ethylene oxide) (PEO). vt.edu In a typical procedure, the hydroxyl end-group of PEO can be reacted with the chloropropyl group of the silane (often after converting the chloro-group to a more reactive iodo-group) to yield a PEO macromonomer with a terminal vinyldimethylsilyl group. vt.edu This macromonomer can then participate in polymerization reactions to form block copolymers.

For instance, this vinyl-terminated PEO can be copolymerized with other monomers via techniques like radical polymerization or ring-opening metathesis polymerization (ROMP) to generate PEO-containing block copolymers. The specific architecture and properties of the resulting block copolymer depend on the comonomer and the polymerization method used.

Table 1: Illustrative Synthesis of a Vinyldimethylsilyl-Functionalized PEO

| Step | Reactants | Purpose | Result |

|---|---|---|---|

| 1 | 3-Chloropropyldimethylvinylsilane | Starting Material | Provides the core functional group. vt.edu |

| 2 | Sodium Iodide | Halogen Exchange | Converts the less reactive chloride to a more reactive iodide. vt.edu |

| 3 | Hydroxyl-terminated PEO, NaH | Nucleophilic Substitution | Attaches the silyl group to the PEO chain end. |

This table illustrates a representative synthetic pathway for creating a macromonomer from 3-Chloropropyldimethylvinylsilane, which is a precursor for block copolymer synthesis.

Graft copolymers consist of a main polymer backbone with one or more side chains that are structurally distinct from the backbone. The "grafting from" and "grafting to" methods are two primary approaches for their synthesis. nih.gov

The chloropropyl group on 3-Chloropropyldimethylvinylsilane is particularly suited for creating graft copolymers.

Grafting From: The chloropropyl group can be chemically modified to become an initiation site for the polymerization of a second monomer. For example, it can be converted into an initiator for atom transfer radical polymerization (ATRP), a controlled radical polymerization technique. mdpi.com A polymer backbone containing 3-chloropropyldimethylvinylsilane units could thus be used to grow well-defined side chains of another monomer, such as methyl methacrylate or styrene, resulting in a graft copolymer. researchgate.net

Grafting To: Alternatively, a polymer backbone containing the vinylsilane units can be reacted with pre-synthesized polymer chains that have a reactive end-group capable of displacing the chloride from the chloropropyl group. This nucleophilic substitution reaction attaches the pre-made chains as grafts onto the main backbone.

Alternating copolymerization is a process where two different monomers add to the polymer chain in a regular, alternating sequence. This often occurs when the two monomers have significantly different electronic properties, with one being electron-rich and the other electron-poor. The product of their reactivity ratios (r1 * r2) is typically close to zero for ideal alternating systems. digitellinc.com

While specific studies on the alternating copolymerization of 3-Chloropropyldimethylvinylsilane are not prominent in the literature, its potential can be considered. The vinyl group in vinylsilanes is generally not highly reactive in radical polymerization. However, it could potentially undergo alternating copolymerization with a strongly electron-accepting monomer under suitable conditions, although this remains a subject for further investigation.

Crosslinking Applications in Polymer Network Formation

The formation of three-dimensional polymer networks through crosslinking is crucial for creating materials like elastomers, hydrogels, and thermosets. uni-bayreuth.de 3-Chloropropyldimethylvinylsilane possesses two functional groups that can be utilized for crosslinking.

Vinyl Group Participation: The vinyl group can be copolymerized with a multifunctional crosslinking agent, such as a divinyl compound, to form a network structure. More commonly, in silicone chemistry, the vinyl group can participate in hydrosilylation reactions. eresearchco.com If a polymer is synthesized containing pendant 3-chloropropyldimethylvinylsilane units, the vinyl groups can be crosslinked by reacting them with a polymer or small molecule containing multiple silicon-hydride (Si-H) bonds in the presence of a platinum catalyst. This process, known as vulcanization by hydrosilylation, is a highly efficient method for curing silicones. eresearchco.com

Chloropropyl Group Reactions: The chloropropyl groups within a polymer backbone can be used to form crosslinks through nucleophilic substitution reactions. By adding a difunctional or multifunctional nucleophile (e.g., a diamine or a dithiol), covalent bonds can be formed between different polymer chains, leading to a crosslinked network.

Table 2: Potential Crosslinking Strategies for Polymers Containing 3-Chloropropyldimethylvinylsilane

| Functional Group | Crosslinking Method | Crosslinking Agent Example | Resulting Linkage |

|---|---|---|---|

| Vinyl Group | Hydrosilylation Curing | Poly(hydromethylsiloxane) | Si-CH₂-CH₂-Si |

| Vinyl Group | Radical Copolymerization | Divinylbenzene | Carbon-Carbon |

Control of Polymer Architecture and Molecular Weight Distribution

Controlling polymer architecture (e.g., linear, star, or branched) and achieving a narrow molecular weight distribution (low polydispersity index, PDI) are central goals in modern polymer synthesis, often achieved through living polymerization techniques.

Living polymerizations are chain-growth processes that proceed in the absence of termination or irreversible chain transfer reactions. rsc.org This allows for the synthesis of polymers with predictable molecular weights and low PDIs. Key living polymerization methods include anionic, cationic, and various controlled radical polymerizations (e.g., ATRP, RAFT). rsc.org

The direct living polymerization of 3-Chloropropyldimethylvinylsilane presents challenges. Anionic polymerization, a common living technique for monomers like styrene, is often incompatible with the electrophilic chloropropyl group, which could terminate the living anionic chain end.

However, 3-Chloropropyldimethylvinylsilane can be incorporated into well-defined architectures using these techniques through indirect methods:

End-Functionalization: Living polymers, such as polystyryllithium, can be terminated by reacting them with 3-Chloropropyldimethylvinylsilane. This would attach a vinylsilyl group to the polymer chain end, creating a macromonomer.

Copolymerization with Protection: The chloropropyl group could be replaced with a protected functional group that is stable under living polymerization conditions. After polymerization, the protecting group would be removed to regenerate the desired functionality.

Controlled Radical Polymerization: Techniques like ATRP are generally more tolerant of functional groups than ionic polymerizations. It is conceivable that 3-Chloropropyldimethylvinylsilane could be copolymerized with other vinyl monomers via ATRP, allowing for the creation of random or block copolymers with controlled molecular weights and architectures while preserving the chloropropyl functionality for further reactions. mdpi.com

Scientific Literature Lacks Data on Controlled Radical Polymerization of 3-Chloropropyldimethylvinylsilane

A thorough review of available scientific literature reveals a significant gap in the documented research concerning the controlled radical polymerization (CRP) of 3-chloropropyldimethylvinylsilane. Despite the versatility of CRP techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization in synthesizing well-defined polymers from a wide array of monomers, their specific application to 3-chloropropyldimethylvinylsilane has not been detailed in accessible research findings.

Controlled radical polymerization methods are powerful tools for creating polymers with predetermined molecular weights, low dispersity, and complex architectures. wikipedia.orgwikipedia.org These techniques rely on establishing a dynamic equilibrium between active propagating radicals and dormant species, allowing for the controlled growth of polymer chains. cmu.edu The choice of the CRP method and its parameters, including the initiator, catalyst, and solvent, is crucial and highly dependent on the specific monomer being used. wikipedia.orgcmu.edu

Vinylsilanes, as a class of monomers, can be polymerized through various mechanisms, including radical polymerization. However, the successful implementation of a controlled radical polymerization for a specific vinylsilane like 3-chloropropyldimethylvinylsilane requires dedicated research to optimize reaction conditions and characterize the resulting polymers. Such research would typically involve detailed studies to determine the appropriate catalyst systems for ATRP or suitable chain transfer agents for RAFT, followed by kinetic investigations and in-depth analysis of the polymer products.

Despite extensive searches of chemical databases and scientific literature, no studies presenting specific experimental data, such as monomer conversion rates, molecular weight evolution, or polydispersity indices for the controlled radical polymerization of 3-chloropropyldimethylvinylsilane could be located. The existing literature focuses on the polymerization of other vinyl monomers, and while general principles of CRP are well-established, they cannot be directly extrapolated to a specific, unstudied monomer without experimental validation. mdpi.comacs.org

Consequently, a detailed, evidence-based article on the role of 3-chloropropyldimethylvinylsilane in controlled radical polymerization, complete with research findings and data tables, cannot be generated at this time due to the absence of primary research on the topic in the public domain. Further experimental investigation is required to elucidate the behavior of this specific monomer in CRP systems and to establish protocols for the synthesis of poly(3-chloropropyldimethylvinylsilane) with controlled characteristics.

Advanced Materials Science Applications of 3 Chloropropyldimethylvinylsilane Derived Materials

Fabrication of Silicone-Based Materials

The incorporation of 3-Chloropropyldimethylvinylsilane (B14752810) and similar vinylsilanes into silicone formulations is critical for controlling the properties of the final cured material. The vinyl group provides a reactive site for crosslinking, a fundamental process in converting liquid silicone polymers into solid elastomers.

Applications in Silicone Rubber, Sealants, Adhesives, and Coatings

In the realm of silicone materials, the vinyl and chloropropyl functionalities of 3-chloropropyldimethylvinylsilane allow for its versatile application in creating robust and reliable products.

Silicone Rubber: Addition-cure silicone rubber systems often utilize a platinum catalyst to facilitate a hydrosilylation reaction between a vinyl-functional polysiloxane and a silicon hydride (Si-H) crosslinker. siliconeab.comsiliconetechnologies.com Vinylsilanes like 3-chloropropyldimethylvinylsilane can be incorporated into the polymer backbone or used as a crosslinking agent. siliconeab.comsinosil.com This process forms a stable, crosslinked network with no byproducts, which is essential for applications requiring high purity and minimal shrinkage. cht-silicones.comartmolds.com The resulting silicone rubber exhibits excellent dimensional stability, high tear and tensile strength, and resistance to extreme temperatures. cht-silicones.com

Sealants and Adhesives: Silanes are widely used in sealant and adhesive formulations to promote adhesion and improve durability. powerchemical.com The vinyl group on 3-chloropropyldimethylvinylsilane can enhance crosslinking at the adhesive-substrate interface, leading to a stronger, more moisture-resistant bond. sinosil.com Furthermore, alkoxysilanes, and vinylsilanes in particular, are highly reactive with water and can act as moisture scavengers within a formulation. evonik.comazom.com This prevents premature curing during storage and ensures uniform curing upon application. azom.com The chloropropyl group can also undergo reactions to form further covalent bonds with specific substrates, enhancing adhesion.

Coatings: Surface modification using silanes is a key strategy for improving the performance of coatings. patsnap.commdpi.com 3-Chloropropyldimethylvinylsilane can be used to treat inorganic surfaces, making them more compatible with organic polymer coatings. The silane (B1218182) chemically bonds to the substrate, while the vinyl and chloropropyl groups can interact with or be integrated into the coating's polymer matrix. This creates a durable link between the coating and the substrate, improving adhesion and resistance to delamination. researchgate.net

Integration into Composite Materials

Composite materials, which combine two or more distinct materials to achieve superior properties, greatly benefit from the use of silane coupling agents. These agents are crucial for creating a strong and stable interface between inorganic reinforcements and an organic polymer matrix.

Role as a Coupling Agent in Polymer Composites (e.g., Glass-Reinforced Plastics)

3-Chloropropyldimethylvinylsilane serves as an effective coupling agent, particularly in glass-reinforced plastics (GRP). Glass fibers are inherently hydrophilic, while most polymer matrices are hydrophobic, leading to poor adhesion at their interface. sisib.com A silane coupling agent bridges this gap by having two different types of reactive groups. sinosil.com

The silane end of the molecule hydrolyzes to form silanol (B1196071) groups, which then condense with the hydroxyl groups on the surface of the glass fiber, forming stable covalent Si-O-Si bonds. The organofunctional end of the molecule, in this case, the vinyl group, is designed to react and co-polymerize with the polymer matrix during the curing process. sinosil.com This dual chemical bonding significantly improves the stress transfer from the polymer matrix to the reinforcing fibers, thereby enhancing the mechanical properties of the composite. sisib.commdpi.com The chloropropyl group offers an additional site for reaction, potentially increasing the bond density at the interface.

Table 1: Effect of Vinylsilane Treatment on Mechanical Properties of Glass-Reinforced Composites

This table presents representative data on the improvement in mechanical properties of glass fiber/polymer composites when a vinylsilane coupling agent is used to treat the glass fibers.

| Property | Untreated Glass Fiber Composite | Vinylsilane-Treated Glass Fiber Composite | Percentage Improvement |

| Tensile Strength (MPa) | 18 | 42 | 133% |

| Flexural Strength (MPa) | --- | --- | ~20-43% |

| Notched Impact Strength (kJ/m²) | --- | --- | ~55-96% |

Note: Data compiled from representative findings in the field. researchgate.netsemanticscholar.org The exact improvement depends on the specific polymer matrix, fiber content, and processing conditions.

Interfacial Adhesion Enhancement in Hybrid Materials

Hybrid materials, which involve the integration of organic and inorganic components at a molecular or nanoscale level, rely heavily on strong interfacial adhesion for their performance. researchwithrowan.com Silane coupling agents like 3-chloropropyldimethylvinylsilane are instrumental in creating this adhesion. bohrium.com

Electronic and Optical Materials Development

The precise control over material properties at the molecular level offered by organosilicon chemistry is crucial for the development of advanced electronic and optical materials. Functional silanes are key precursors in fabricating materials with tailored dielectric properties for next-generation electronic components.

Utilization in Dielectric Materials for Electronic Components

In the semiconductor industry, there is a continuous drive to reduce the size of integrated circuits. This scaling requires the use of insulating materials with a low dielectric constant (low-k) to minimize signal delay, power consumption, and crosstalk between components. nih.govnih.gov

One of the most promising classes of low-k materials is carbon-doped silicon oxide (CDO), also known as organosilicate glass (OSG). nih.govelectrochem.org These materials are created by incorporating carbon into the silicon dioxide matrix, which lowers the material's polarity and increases its free volume, thereby reducing the dielectric constant. nih.gov

Vinyl-functionalized organosilicon precursors, such as tetravinyltetramethylcyclotetrasiloxane or simpler molecules like 3-chloropropyldimethylvinylsilane, are used in plasma-enhanced chemical vapor deposition (PECVD) to create these films. google.comresearchgate.net During the PECVD process, the precursor molecules are fragmented, and the vinyl groups serve as a source of carbon, which is incorporated into the depositing silicon oxide film as Si-CH₃ or Si-CH₂-Si linkages. nih.govresearchgate.net The presence of these less polar Si-C bonds in place of more polar Si-O bonds is a key factor in achieving a lower dielectric constant. nih.gov The chloropropyl group can also influence the film's properties and deposition characteristics. By carefully selecting the precursor and deposition conditions, the dielectric constant of the resulting film can be precisely controlled. researchgate.net

Table 2: Dielectric Constants of Various Insulating Materials in Microelectronics

This table compares the dielectric constant (k) of traditional silicon dioxide with that of low-k materials derived from organosilicon precursors.

| Material | Precursor Type | Typical Dielectric Constant (k) |

| Silicon Dioxide (SiO₂) | Silane (SiH₄), TEOS | ~3.9 - 4.5 |

| Fluorinated Silica (B1680970) Glass (FSG) | SiF₄ + TEOS | ~3.5 - 3.8 |

| Carbon-Doped Oxide (CDO/OSG) | Organosilicon (e.g., with vinyl groups) | ~2.5 - 3.3 |

| Porous CDO/OSG | Organosilicon with porogen | < 2.5 |

Note: Data compiled from published research in the semiconductor field. nih.govnih.gov

Materials for Optical Devices

Polysiloxanes are highly valued in the fabrication of optical devices due to their excellent optical clarity, thermal stability, and tunable refractive indices. wikipedia.org Materials derived from 3-chloropropyldimethylvinylsilane are instrumental in this field, serving as key components in the creation of optical polymers and as coupling agents for surface modification.

The vinyl group on the silane allows for its copolymerization into silicone elastomers or other polymers like polyacrylates. This incorporation is crucial for producing materials used in applications such as flexible waveguides, encapsulants for light-emitting diodes (LEDs), and contact lenses. wikipedia.orggoogle.com The inclusion of the siloxane component enhances thermal resistance and maintains optical transparency, while the ability to form cross-linked networks via the vinyl groups ensures mechanical stability. google.com

Furthermore, the chloropropyl group can be used to graft the silane onto the surface of inorganic optical components like glass fibers or silica microspheres. researchgate.netdtic.mil This surface functionalization can modify the substrate's refractive index, create anti-reflective coatings, or improve the adhesion of a subsequent polymer cladding. The ability to precisely control the refractive index is critical for minimizing signal loss in fiber optics and for fabricating devices like photoimageable waveguides. gelest.comresearchgate.net By adjusting the composition, particularly by incorporating phenyl groups, the refractive index of silicone polymers can be finely tuned to meet specific device requirements. google.comresearchgate.net

Table 1: Refractive Index of Common Optical Polymers

| Material | Typical Refractive Index (nD at 589 nm) | Key Optical Application |

|---|---|---|

| Polydimethylsiloxane (PDMS) | ~1.40 | Flexible waveguides, Contact lenses, LED encapsulants |

| Polymethyl Methacrylate (B99206) (PMMA) | ~1.49 | Lenses, Light pipes, Fiber optics |

| Polycarbonate (PC) | ~1.58 | Eyeglass lenses, Data storage discs |

| High-Phenyl Content Silicone | >1.55 | High refractive index lenses, Index matching fluids |

Membranes and Separation Technologies

Membrane-based separation is a critical technology in various industries, prized for its energy efficiency compared to traditional methods. researchgate.net These separations are pressure-driven processes where a membrane acts as a selective barrier, allowing certain molecules to pass while retaining others based on size, solubility, or diffusivity. researchgate.net Materials derived from 3-chloropropyldimethylvinylsilane are employed in fabricating advanced polymeric and hybrid membranes for both gas and liquid separations.

In gas separation, polysiloxane membranes are known for their high permeability. The vinyl group of 3-chloropropyldimethylvinylsilane enables its polymerization to form the main membrane structure or a selective layer in a composite membrane. These membranes are particularly effective for separating CO2 from gas streams like natural gas or for oxygen enrichment. dtic.mil The siloxane backbone provides the necessary chain flexibility for high gas flux.

For liquid separations, such as pervaporation and oil-water separation, the hydrophobic nature of the dimethylsilyl groups is highly advantageous. wikipedia.org Membranes can be designed to selectively permeate organic compounds from an aqueous feed. The chloropropyl group allows the silane to be grafted onto more robust but less functional substrates, such as ceramic or other polymer membranes. This surface modification can introduce hydrophobicity or other desired functionalities, enhancing separation performance and selectivity. wikipedia.org

Table 2: Applications of Silane-Derived Membranes in Separation Technologies

| Separation Technology | Membrane Type | Target Separation | Role of Silane Derivative |

|---|---|---|---|

| Gas Separation | Polymeric Hollow-Fiber | CO2 from Natural Gas | Forms high-permeability selective layer |

| Pervaporation | Composite Membrane | Organic solvent recovery from water | Creates a hydrophobic, selective surface |

| Nanofiltration | Thin-Film Composite | Separation of small organic molecules | Acts as a monomer in the selective polyamide layer |

| Membrane Distillation | Coated Ceramic | Water Desalination | Imparts necessary hydrophobicity to the surface |

Surface Modification and Coating Technologies

The ability of 3-chloropropyldimethylvinylsilane to alter surface properties makes it a valuable compound for creating functional coatings. As a coupling agent, it forms a durable interface between an inorganic substrate (like glass, metal, or ceramics) and a polymer coating. The primary application in this area is the creation of hydrophobic and superhydrophobic surfaces.

When applied to a surface containing hydroxyl groups, the silane can form robust Si-O-Si bonds with the substrate. The dimethylsilyl groups orient away from the surface, creating a low-energy, non-polar interface that repels water. This effect is used to produce water-repellent coatings for construction materials, automotive windshields, and electronic devices. Such coatings can also exhibit self-cleaning properties, where water droplets roll off the surface, carrying contaminants with them.

The bifunctionality of 3-chloropropyldimethylvinylsilane is a key advantage. The chloropropyl group can serve as an anchor point for further chemical reactions, allowing for the attachment of other functional molecules to create, for example, anti-fouling or anti-corrosion coatings. The vinyl group can be used to cross-link the coating, enhancing its mechanical durability and abrasion resistance.

Table 3: Effect of Silane Treatment on Surface Wettability

| Substrate | Contact Angle Before Treatment | Contact Angle After Silane Coating | Resulting Property |

|---|---|---|---|

| Glass | ~30° | >100° | Hydrophobic, Water-repellent |

| Geopolymer | 28° | >136° | Hydrophobic for membrane distillation |

| Copper | <90° | >110° | Enhanced dropwise condensation |

| Sand/Brick | <10° | >160° | Superhydrophobic, Self-cleaning |

Nanomaterials and Hybrid Architectures Incorporating Silane Derivatives

3-Chloropropyldimethylvinylsilane is a critical molecular bridge in the creation of advanced nanomaterials and organic-inorganic hybrid architectures. These materials combine the properties of an inorganic filler (e.g., hardness, thermal stability) with the processability and flexibility of an organic polymer matrix.

The primary role of the silane is to functionalize the surface of inorganic nanoparticles, such as silica (SiO2), titania (TiO2), or silicon nitride (Si3N4). tandfonline.com The silane chemically bonds to the nanoparticle surface, preventing the particles from agglomerating. This improved dispersion is crucial for achieving enhanced material properties.

Once the nanoparticle is functionalized, its new organic "shell" can interact favorably with a polymer matrix. The vinyl group on the silane can copolymerize directly with the polymer, creating a strong covalent bond between the filler and the matrix. Alternatively, the chloropropyl group can be used as a reactive site to graft the nanoparticles into the polymer structure. This robust interfacial connection ensures efficient stress transfer from the polymer to the nanoparticle, significantly improving the mechanical properties (e.g., tensile strength, wear resistance) of the resulting composite material. wikipedia.org These hybrid materials are used in applications ranging from high-performance coatings and adhesives to reinforced plastics and dental composites. researchgate.netwikipedia.org

Table 4: Silane Functionalization of Nanoparticles for Hybrid Materials

| Nanoparticle | Silane Functional Group | Polymer Matrix | Purpose of Functionalization |

|---|---|---|---|

| Nano-SiO2 (Silica) | Vinyl, Amino, Epoxy | Epoxy, Polyamide, Vinyl Ester | Improve dispersion, enhance mechanical strength |

| Si3N4 (Silicon Nitride) | Epoxy (e.g., from KH560) | Photocurable Resins | Improve rheology and curing for 3D printing |

| TiO2 (Titania) | Vinyl, Methacrylate | Polyacrylates | Enhance UV blocking, improve scratch resistance in coatings |

| Glass Fibers | Amino, Vinyl | Epoxy, Vinyl Ester | Improve hydrolytic stability and fiber-matrix adhesion |

Theoretical and Computational Chemistry Studies on 3 Chloropropyldimethylvinylsilane Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for investigating the electronic properties and reaction mechanisms of silanes. researchgate.netmdpi.com These methods can compute molecular orbitals, charge distributions, and the energies of molecules along a reaction coordinate, providing a foundational understanding of their chemical reactivity. hydrophobe.org For a molecule like 3-Chloropropyldimethylvinylsilane (B14752810), these calculations can separately or collectively probe the reactivity of the vinyl and chloropropyl groups.

The electronic structure of 3-Chloropropyldimethylvinylsilane dictates its reactivity. The vinyl group (CH₂=CH-) is an electron-rich moiety, making it susceptible to electrophilic attack and a prime candidate for radical polymerization or hydrosilylation reactions. wikipedia.orgacs.org DFT calculations can map the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to visualize this reactivity. The HOMO is typically localized on the C=C double bond, confirming its role as the primary site for electrophilic reactions.

Conversely, the chloropropyl group introduces different electronic features. The electronegative chlorine atom creates a dipole moment and renders the attached carbon atom electrophilic, making it a site for nucleophilic substitution reactions. Computational analysis of the molecular electrostatic potential (MEP) can highlight these electron-rich (vinyl) and electron-poor (chloropropyl) regions of the molecule, offering a comprehensive map of its chemical functionalities.

Quantum chemistry is widely used to calculate the thermodynamics and kinetics of chemical reactions, providing crucial data on activation energies and reaction enthalpies. researchgate.net For 3-Chloropropyldimethylvinylsilane, two primary reaction pathways are of interest: the addition to the vinyl group and the substitution at the chloropropyl group.

Hydrosilylation: The hydrosilylation of the vinyl group is a common and industrially significant reaction. wikipedia.org Computational studies, often focusing on platinum-catalyzed systems, have elucidated the reaction mechanism, famously described by the Chalk-Harrod mechanism. wikipedia.orgrsc.org This involves the oxidative addition of a Si-H bond to the metal center, coordination of the vinylsilane, migratory insertion, and reductive elimination. DFT calculations can determine the energy of each intermediate and transition state in this catalytic cycle. For example, studies on related vinylsilanes show how the choice of catalyst and substituents can influence the regioselectivity (α- vs. β-addition) of the reaction. rsc.orgorganic-chemistry.org

Table 1: Representative Calculated Energies for Key Steps in a Catalyzed Hydrosilylation Reaction (Note: These are illustrative values for a generic vinylsilane system and may vary for 3-Chloropropyldimethylvinylsilane.)

| Reaction Step | Description | Calculated ΔG (kcal/mol) |

| Oxidative Addition | Si-H bond adds to the metal catalyst. | -5.2 |

| Alkene Coordination | The vinyl group of the silane (B1218182) binds to the metal complex. | -12.7 |

| Migratory Insertion | The alkene inserts into the metal-hydride or metal-silyl bond. | +15.5 (Rate-determining) |

| Reductive Elimination | The final product is released from the catalyst. | -25.0 |

Hydrolysis and Condensation: While the vinyl group undergoes addition, the chloropropyl group's reactivity can be compared to other functional silanes, such as alkoxysilanes, which undergo hydrolysis and condensation. acs.org Computational studies on related γ-functionalized silanes show that the reaction energetics can be influenced by factors like intramolecular hydrogen bonding and the electronic nature of the functional group. acs.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into the conformational dynamics and intermolecular interactions of larger systems like polymers. researchgate.netmdpi.com For polymers derived from 3-Chloropropyldimethylvinylsilane, MD is the primary tool for understanding macroscopic properties based on molecular-level behavior.

The conformation of a polymer chain—how it twists and folds in space—determines its physical properties. MD simulations, often combined with Rotational Isomeric State (RIS) models, are used to study the conformational preferences of polysilanes and related polymers. dntb.gov.uaresearchgate.net

For a polymer formed by the polymerization of the vinyl group of 3-Chloropropyldimethylvinylsilane, the flexibility of the resulting chain would be determined by the rotational barriers around the Si-C and C-C bonds of the polymer backbone and the pendant chloropropyl side chains. MD simulations can explore the potential energy surface associated with these rotations, identifying low-energy conformations (e.g., trans, gauche) and the energy barriers between them. dntb.gov.ua This analysis helps predict properties like the persistence length and radius of gyration of the polymer chain in solution or in a melt. youtube.com

MD simulations excel at modeling the complex web of non-covalent interactions within a polymer matrix or at an interface. mdpi.comresearchgate.net For polymers of 3-Chloropropyldimethylvinylsilane, these interactions are multifaceted. The nonpolar dimethylsilyl and propyl groups contribute to van der Waals forces, while the chlorine atom introduces dipole-dipole interactions.

These simulations are particularly valuable for studying how these polymers function as coupling agents between inorganic surfaces (like silica (B1680970) or glass) and an organic polymer matrix. nih.govsemanticscholar.org MD studies show that silane molecules can form dense, cross-linked networks on a substrate. researchgate.netsemanticscholar.org The structure of this silane network is critical; a rigid, highly cross-linked layer can prevent the penetration of polymer chains from the matrix, limiting interfacial adhesion. semanticscholar.org Conversely, a more flexible network allows for interpenetration and entanglement, strengthening the interface. semanticscholar.org The chloropropyl groups could further enhance adhesion through specific chemical interactions or by serving as sites for subsequent grafting reactions.

Mechanistic Insights from Computational Modeling

Computational modeling integrates electronic-level details with large-scale dynamics to provide comprehensive mechanistic insights. hydrophobe.orgnih.gov For 3-Chloropropyldimethylvinylsilane systems, this approach connects the dots from initial reaction to final material properties.

For instance, quantum chemical calculations can explain the regioselectivity of the hydrosilylation reaction used to functionalize the vinyl group. rsc.org This fundamental understanding of reactivity is then used to parameterize force fields for MD simulations. The MD simulations, in turn, can predict how polymers made from these monomers will arrange themselves at an interface and interact with a surrounding matrix. researchgate.netyoutube.com This multi-scale modeling approach allows researchers to understand how a change in a catalyst (an electronic effect) might lead to a change in the final mechanical strength of a composite material (a macroscopic property). By simulating these processes, it is possible to rationally design silane-based systems for specific applications, optimizing for factors like reaction efficiency, polymer flexibility, and interfacial adhesion. semanticscholar.orgyoutube.com

Elucidation of Reaction Mechanisms (e.g., Hydrosilylation, Polymerization)

Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the step-by-step mechanisms of reactions involving organosilanes like 3-chloropropyldimethylvinylsilane. These studies provide insights into the energetics and feasibility of different reaction pathways.

Hydrosilylation: The platinum-catalyzed hydrosilylation of the vinyl group is a key reaction of 3-chloropropyldimethylvinylsilane. The classical Chalk-Harrod mechanism, and its modifications, are often the starting point for computational investigations. uta.cl DFT calculations can be employed to map the potential energy surface of the catalytic cycle, which typically involves:

Oxidative Addition: The addition of a hydrosilane to the platinum(0) catalyst.

Olefin Coordination: The coordination of the vinyl group of 3-chloropropyldimethylvinylsilane to the platinum center.

Migratory Insertion: The insertion of the vinyl group into the Pt-H bond, which can proceed via two regiochemical pathways (α- or β-addition).

Reductive Elimination: The final step to release the product and regenerate the catalyst.

Polymerization: 3-Chloropropyldimethylvinylsilane can undergo polymerization through its vinyl group. Computational studies can help in understanding the mechanism of both radical and anionic polymerization of functionalized vinylsilanes. uta.clrsc.org For radical polymerization, DFT can be used to calculate the energies of initiation, propagation, and termination steps. The reactivity ratios in copolymerization, which describe the tendency of monomers to react with a growing polymer chain, can also be estimated computationally. uta.cl

In the context of anionic polymerization of styryl(vinyl)silanes, computational methods have been used to investigate "stitching polymerization" to form sila-cyclic polymers. rsc.org These studies can reveal the intricate details of the cyclization and chain propagation steps.

Transition State Characterization

A cornerstone of computational reaction mechanism studies is the characterization of transition states (TS). The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate. Computational methods allow for the precise location of transition state structures and the calculation of their energies.

For reactions of 3-chloropropyldimethylvinylsilane, such as hydrosilylation or nucleophilic substitution at the chloropropyl group, transition state theory (TST) combined with DFT calculations can be used to determine theoretical rate constants. researchgate.net The calculated vibrational frequencies of the transition state structure are used to confirm that it is a true saddle point on the potential energy surface (characterized by one imaginary frequency) and to calculate the zero-point vibrational energy (ZPVE) corrections.

A summary of typical computational data obtained from transition state analysis of related organosilane reactions is presented in Table 1.

Table 1: Representative Computational Data from Transition State Analysis of Organosilane Reactions This table is illustrative and based on data for analogous systems, not specifically 3-Chloropropyldimethylvinylsilane.

| Reaction Type | Computational Method | Key Finding |

| Hydrosilylation of Vinylsilane | DFT (B3LYP) | Reductive elimination is often the rate-determining step. nih.gov |

| Gas Phase Decomposition of Chlorosilanes | DFT, CCSD(T) | Identification of four-membered cyclic transition states. rsc.org |

| Anionic Polymerization of Vinylsilanes | DFT | Elucidation of intramolecular cyclization transition states. |

Predictive Modeling for Synthesis and Reactivity

Computational chemistry is increasingly used not just to explain experimental observations but also to predict the outcomes of reactions and guide the synthesis of new molecules.

Predicting Reactivity: For 3-chloropropyldimethylvinylsilane, predictive models can be developed to understand its reactivity at both the vinyl and chloropropyl functionalities. For instance, quantum chemical descriptors such as Fukui functions can be calculated to predict the most likely sites for nucleophilic or electrophilic attack. nih.gov These indices are derived from changes in electron density upon the addition or removal of an electron and have been shown to correlate with reactivity in various chemical transformations. nih.gov

Machine learning (ML) models are also emerging as powerful tools for predicting reaction outcomes. nih.gov By training on large datasets of known reactions, these models can learn complex relationships between molecular structure and reactivity. For a molecule like 3-chloropropyldimethylvinylsilane, an ML model could potentially predict the regioselectivity of functionalization reactions or the likelihood of successful polymerization under specific conditions.

Guiding Synthesis: Computational modeling can guide the synthesis of derivatives of 3-chloropropyldimethylvinylsilane. For example, before attempting a complex multi-step synthesis, DFT calculations can be used to assess the thermodynamic feasibility of each step and identify potential side reactions. This can save significant experimental time and resources. The synthesis of functionalized polysiloxanes, for which 3-chloropropyldimethylvinylsilane is a precursor, can be guided by understanding the hydrolysis and condensation reactions of the corresponding silanetriol, which can be modeled computationally. researchgate.net

Design Principles for Novel Derivatives and Polymeric Materials

The true power of computational chemistry lies in its ability to design new molecules and materials with desired properties in silico.

Novel Derivatives: By systematically modifying the structure of 3-chloropropyldimethylvinylsilane in a computational model, it is possible to screen for derivatives with enhanced properties. For example, one could computationally explore the effect of replacing the chlorine atom with other functional groups on the molecule's electronic properties, reactivity, and potential for self-assembly.

Polymeric Materials: Computational design is particularly valuable in polymer science. Starting from 3-chloropropyldimethylvinylsilane as a monomer, it is possible to computationally build and simulate the properties of the resulting polymers. For example, molecular dynamics (MD) simulations can be used to predict the bulk properties of polysiloxanes derived from this monomer, such as their glass transition temperature, mechanical strength, and permeability to small molecules.

By combining kinetic Monte Carlo simulations with molecular dynamics, it is possible to predict the three-dimensional network structure of polymers formed from functionalized silanes. researchgate.net This allows for the establishment of structure-property relationships, which are crucial for designing materials with tailored performance characteristics. For instance, this approach could be used to design a polysiloxane network based on 3-chloropropyldimethylvinylsilane with optimized porosity for a specific application.

The design principles for new materials often involve a feedback loop between computational prediction and experimental validation. Computationally designed derivatives and polymers with promising properties can then be synthesized and characterized experimentally to verify the theoretical predictions.

Future Research Directions and Emerging Trends

Sustainable Synthesis and Green Chemistry Approaches for Organosilanes

The chemical industry's growing emphasis on environmental responsibility is driving a shift in how organosilanes are synthesized. Future research is increasingly focused on aligning manufacturing processes with the principles of green chemistry to reduce environmental impact. zmsilane.com Organosilane chemistry is inherently adaptable to eco-friendly approaches, as the resulting materials often improve the longevity and performance of products, thereby minimizing waste and the need for frequent replacement. zmsilane.com

Key trends in sustainable synthesis include: